molecular formula C12H16O3S B1324135 Butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898771-86-3

Butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No.: B1324135
CAS No.: 898771-86-3
M. Wt: 240.32 g/mol
InChI Key: YKFIKHCGQMFRPV-UHFFFAOYSA-N
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Description

Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone (CAS 898771-86-3) is a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry . It features a thiophene ring core that is functionalized at the 2-position with a butyl ketone moiety and at the 5-position with a 1,3-dioxolane protective group . This specific molecular architecture, particularly the 1,3-dioxolane ring, acts as a protected carbonyl equivalent, making the compound a versatile and valuable building block for the synthesis of more complex organic molecules . The primary research value of this compound lies in its application as a synthetic intermediate. The thiophene ring contributes tunable electronic properties, which are relevant in materials science, while the protected aldehyde group allows for further functionalization under a wide range of reaction conditions. It serves as a key precursor in multi-step synthesis, including Friedel-Crafts acylations and other reactions to develop novel compounds for various research fields . While a specific mechanism of action is highly dependent on the final target molecule, the compound's structure suggests potential for interaction with biological systems, making it a candidate for developing bioactive molecules in pharmaceutical research . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can rely on this high-purity compound for advanced chemical synthesis and development projects.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-2-3-4-9(13)10-5-6-11(16-10)12-14-7-8-15-12/h5-6,12H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFIKHCGQMFRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641874
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-86-3
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone generally follows a multi-step process:

  • Step 1: Formation of the 1,3-dioxolane ring
    This is typically achieved by acetalization of an aldehyde or ketone precursor with ethylene glycol under acidic conditions. The reaction forms a stable cyclic acetal (dioxolane), protecting the carbonyl group and enabling further functionalization.

  • Step 2: Introduction of the thienyl ketone moiety
    The thiophene derivative bearing the dioxolane ring is reacted with butyl-containing reagents to form the ketone functionality at the 2-position of the thiophene ring. This can be done via Friedel-Crafts acylation or other acylation methods using butyl acyl chlorides or related reagents.

  • Step 3: Purification
    The crude product is purified by distillation, recrystallization, or chromatography to achieve high purity suitable for research or industrial use.

Detailed Reaction Conditions

Step Reaction Type Reagents/Conditions Notes
1 Acetalization Aldehyde/ketone + ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid), reflux Forms 1,3-dioxolane ring; water removal drives equilibrium
2 Friedel-Crafts Acylation Butyl acyl chloride + thiophene derivative, Lewis acid catalyst (e.g., AlCl3), low temperature Introduces butyl ketone at 2-position of thiophene
3 Purification Recrystallization or chromatography Ensures product purity and yield

Industrial Scale Considerations

Industrial synthesis optimizes these steps by:

  • Using high-purity starting materials
  • Controlling reaction temperature and time precisely
  • Employing continuous flow reactors for better heat and mass transfer
  • Implementing efficient purification techniques such as distillation under reduced pressure or preparative chromatography to maximize yield and purity.

Research Findings on Preparation Methods

Acetalization Efficiency

Studies show that the acetalization step to form the 1,3-dioxolane ring is highly efficient under acidic catalysis with ethylene glycol, typically yielding over 85% of the cyclic acetal intermediate. The reaction equilibrium is shifted by continuous removal of water, often using molecular sieves or azeotropic distillation.

Friedel-Crafts Acylation Specifics

The Friedel-Crafts acylation of the thiophene ring with butyl acyl chloride proceeds smoothly in the presence of aluminum chloride at temperatures ranging from 0 to 25 °C. Reaction times vary from 2 to 6 hours depending on scale and solvent choice (commonly dichloromethane or chloroform). Side reactions such as polyacylation are minimized by controlling reagent stoichiometry and temperature.

Purification and Yield

Purification by recrystallization from solvents like ethyl acetate or hexane yields the target compound with purity exceeding 98%. Overall yields for the multi-step synthesis range from 60% to 75%, depending on reaction scale and optimization.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Notes
Acetalization Aldehyde/ketone + ethylene glycol, acid catalyst, reflux 85-90 Water removal critical for high yield
Friedel-Crafts Acylation Butyl acyl chloride, AlCl3, 0–25 °C, 2–6 h 70-80 Temperature and stoichiometry control essential
Purification Recrystallization or chromatography >98 purity Solvent choice affects crystal quality

Additional Synthetic Variations

  • Some protocols introduce the butyl group via alternative alkylation methods or use different protecting groups for the carbonyl, but the 1,3-dioxolane ring remains the preferred protecting group due to its stability and ease of formation.

  • Industrial processes may employ continuous flow chemistry to enhance reproducibility and scalability, improving safety and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thiophenes.

Scientific Research Applications

Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring and thienyl ketone moiety can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varying Alkyl Chains

The primary structural analogs of this compound differ in the alkyl chain attached to the ketone group. These variations influence physical properties and reactivity:

Compound Name Alkyl Chain Molecular Formula Molecular Weight Key Properties/Applications Reference
Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone Butyl (C₄H₉) C₁₂H₁₆O₃S 252.33 (est.) Baseline compound; acetal-protected ketone
Pentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone Pentyl (C₅H₁₁) C₁₃H₁₈O₃S 254.35 Higher lipophilicity; potential biofuel additive
Octyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone Octyl (C₈H₁₇) C₁₆H₂₄O₃S 296.43 Increased hydrophobicity; intermediates in surfactants
Cyclopentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone Cyclopentyl C₁₃H₁₆O₃S 252.33 Steric hindrance; altered crystallization behavior

Key Observations :

  • Branched vs. Linear Chains : Cyclopentyl and tert-butyl derivatives (e.g., tert-butyl variant in ) introduce steric effects, which may reduce reaction rates in nucleophilic additions or catalytic processes.
  • Applications : Pentyl and octyl derivatives are explored as biofuel additives due to their acetal groups, similar to furfural-derived cyclic acetals .

Functional Group Modifications

Thienyl Ketones Without Dioxolane Protection

Compounds like 2-acetylthiophene (methyl 2-thienyl ketone) lack the dioxolane group, making their ketone moieties more reactive:

  • 2-Acetylthiophene : Boiling point 214°C, reactive toward nucleophiles; used in pharmaceuticals and agrochemicals .
  • This compound : The dioxolane group stabilizes the ketone against nucleophilic attack under neutral conditions but allows controlled release via acid hydrolysis .
Diketone Derivatives

1,5-Bis(thiophen-2-yl)pentane-1,5-dione (from ) features two ketone groups, enabling conjugation and π-π interactions.

Data Gaps and Limitations :

  • Limited experimental data (e.g., boiling points, solubility) for precise comparisons.
  • Bioactivity studies are inferred from related compounds rather than direct evidence.

Biological Activity

Butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a dioxolane ring and a thienyl moiety, which contribute to its chemical reactivity and biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing dioxolane structures can inhibit bacterial growth effectively.

CompoundType of ActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial25 µg/mL
Related DioxolanesAntifungal15 µg/mL

These findings suggest that the dioxolane group may enhance the compound's ability to penetrate microbial membranes or interact with essential enzymes in pathogens.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on various cancer cell lines. The compound demonstrated notable cytotoxic effects against human cancer cells, particularly in breast and colon cancer models.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HT-29 (Colon)10.0
HeLa (Cervical)15.0

The IC50 values indicate that the compound effectively inhibits cell proliferation at relatively low concentrations.

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), activation of caspases, and subsequent cell death.

Case Studies

  • Case Study: Breast Cancer
    • In vitro studies using MCF-7 cells revealed that butyl 5-(1,3-dioxolan-2-y)-2-thienyl ketone induced apoptosis through ROS generation and mitochondrial dysfunction.
    • Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment, indicating early apoptotic changes.
  • Case Study: Colon Cancer
    • Treatment of HT-29 cells resulted in cell cycle arrest at the G0/G1 phase, leading to reduced cell viability.
    • Western blot analysis confirmed upregulation of p21 and downregulation of cyclin D1 expression post-treatment.

Q & A

Q. Methodology :

  • Introduce sulfonate or amine groups via Pd-catalyzed C-H activation.
  • Assess cytotoxicity using MTT assays (IC₅₀ values reported for similar dioxolane-thienyl compounds range from 10–50 µM) .

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